molecular formula C26H23FN2O4S B2631003 ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 338957-08-7

ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2631003
CAS No.: 338957-08-7
M. Wt: 478.54
InChI Key: ATIWXISSLOJRAN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name This compound is derived through hierarchical analysis of its substituents and parent structure. The imidazole ring serves as the core, with numbering beginning at the nitrogen atom adjacent to the sulfonamide group. Key substituents include:

  • A 3-fluorobenzylsulfonyl group at position 2
  • Phenyl groups at positions 4 and 5
  • An ethyl acetate moiety at position 1

The structural formula (Figure 1) illustrates these relationships:

           O
           ║
S(=O)(-CH₂-C₆H₄-F)  
           │  
           N  
           │  
C₆H₅─C─C─C₆H₅  
   │   ║  
   N─COOEt  

This arrangement satisfies IUPAC priority rules, where the sulfonamide group (higher seniority than ester) dictates positional numbering.

Molecular Formula and Weight Analysis (C₂₆H₂₃FN₂O₄S)

The molecular formula C₂₆H₂₃FN₂O₄S corresponds to the following elemental composition:

Component Quantity Atomic Weight Contribution (g/mol)
Carbon 26 312.26
Hydrogen 23 23.18
Fluorine 1 19.00
Nitrogen 2 28.01
Oxygen 4 64.00
Sulfur 1 32.07
Total 478.52

This molecular weight (478.52 g/mol) reflects the compound’s medium-sized organic architecture, comparable to pharmacologically active small molecules. The 4,5-diphenylimidazole core contributes 58.3% of the total mass, while the 3-fluorobenzylsulfonyl and ethyl acetate groups account for 27.1% and 14.6%, respectively.

Functional Group Identification: Imidazole Core, Sulfonamide, and Ester Moieties

Three dominant functional groups define the compound’s reactivity:

Functional Group Structural Features Chemical Properties
Imidazole Core Aromatic heterocycle with two nitrogen atoms Participates in π-π stacking and hydrogen bonding
Sulfonamide -SO₂-NH- linkage Enhances water solubility and metabolic stability
Ester -COOEt group Susceptible to hydrolysis under acidic/basic conditions

The imidazole ring adopts a planar configuration, enabling conjugation between the nitrogen lone pairs and π-system. This aromaticity stabilizes the molecule against electrophilic attack at positions 2 and 4. The sulfonamide group’s electron-withdrawing nature polarizes adjacent bonds, making the imidazole’s NH proton more acidic (predicted pKa ≈ 8.2). The ethyl ester serves as a protecting group for the carboxylic acid, modulating lipophilicity (calculated logP ≈ 3.1).

Stereoelectronic interactions between these groups create a unique reactivity profile. For instance, the sulfonyl oxygen atoms may participate in hydrogen bonding with biological targets, while the fluorobenzyl group enhances membrane permeability through hydrophobic interactions. This multifunctional architecture positions the compound as a versatile intermediate for further synthetic modifications.

Properties

IUPAC Name

ethyl 2-[2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S/c1-2-33-23(30)17-29-25(21-13-7-4-8-14-21)24(20-11-5-3-6-12-20)28-26(29)34(31,32)18-19-10-9-15-22(27)16-19/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIWXISSLOJRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Esterification: Finally, the ethyl acetate group is introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate exhibits significant biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the imidazole ring is known to enhance antimicrobial properties .
  • Antifungal Properties : Studies suggest that derivatives of this compound can inhibit fungal growth effectively, outperforming some commercial fungicides .

Applications in Medicinal Chemistry

This compound holds promise in medicinal chemistry due to its potential as a pharmacophore:

  • Targeting Enzymes : The compound may interact with specific enzymes involved in disease pathways, making it a candidate for drug development.
  • Cancer Treatment : Its structural similarities to known anticancer agents like Imatinib suggest potential applications in oncology .

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural use as a fungicide. Its efficacy against fungal pathogens could lead to its development as an environmentally friendly alternative to traditional fungicides .

Case Studies and Research Findings

StudyFindings
MDPI Review on Antibacterial ActivityDemonstrated that imidazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Synthesis and Activity of Coumarin DerivativesHighlighted the importance of structural modifications for enhancing biological activity in related compounds .
Antifungal StudiesShowed that compounds similar to this compound outperform existing fungicides in inhibiting fungal growth .

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The imidazole ring is known to interact with metal ions and can inhibit certain enzymes, while the fluorobenzyl and sulfonyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position (Sulfonyl Group)

The 2-position sulfonyl group is a critical site for structural diversification. Key analogs include:

Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
  • Structural Difference : The fluorine atom is at the para (4-) position of the benzyl group instead of meta (3-).
  • Molecular Formula : C₂₆H₂₃FN₂O₄S (Molar Mass: 478.54 g/mol) .
  • Impact : Para-substitution may alter electronic effects (e.g., dipole moment) and steric interactions compared to meta-substitution. The para-fluoro analog could exhibit enhanced metabolic stability due to reduced steric hindrance .
Ethyl 2-{2-[(4-methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
  • Structural Difference : A methoxy (-OCH₃) group replaces fluorine at the 4-position.
  • Molecular Formula : C₂₇H₂₆N₂O₅S (Molar Mass: 490.57 g/mol) .
  • This could diminish reactivity in nucleophilic environments compared to fluoro-substituted analogs .

Substituent Variations at the 1-Position

2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole
  • Structural Difference : The ethyl acetate group is replaced with a propargyl (prop-2-yn-1-yl) group.
  • Molecular Formula: Not explicitly stated, but inferred to be C₂₅H₁₈FN₃O₂S (approximate molar mass: 451.49 g/mol) .
  • Impact: The propargyl group introduces alkyne functionality, which may enable click chemistry modifications.

Broader Structural Trends in 4,5-Diphenylimidazoles

Evidence from synthesis studies (e.g., 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole) highlights that substituents at the 2-position significantly modulate physicochemical properties:

  • Electron-Withdrawing Groups (e.g., -F, -SO₂) : Enhance stability and resistance to oxidation but may reduce solubility .
  • Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but may decrease electrophilic reactivity .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituent (2-Position) 1-Position Group Molecular Formula Molar Mass (g/mol)
Ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate 3-fluorobenzylsulfonyl Ethyl acetate Not explicitly given* ~478 (estimated)
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate 4-fluorobenzylsulfonyl Ethyl acetate C₂₆H₂₃FN₂O₄S 478.54
Ethyl 2-{2-[(4-methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate 4-methoxybenzylsulfonyl Ethyl acetate C₂₇H₂₆N₂O₅S 490.57
2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole 3-fluorobenzylsulfonyl Propargyl C₂₅H₁₈FN₃O₂S† ~451.49

*Estimated based on analog data.
†Inferred from IUPAC name.

Table 2: Substituent Effects

Substituent Electronic Effect Expected Impact on Properties
3-Fluorobenzylsulfonyl Electron-withdrawing (meta) Moderate dipole, balanced solubility/stability
4-Fluorobenzylsulfonyl Electron-withdrawing (para) Higher dipole, potential metabolic stability
4-Methoxybenzylsulfonyl Electron-donating (para) Improved solubility, reduced electrophilicity
Propargyl Neutral (alkyne) Enables click chemistry, lower steric bulk

Research Implications

  • 3-Fluoro vs. 4-Fluoro : Meta-substitution may favor interactions with hydrophobic binding pockets, whereas para-substitution could enhance electronic interactions in polar environments .
  • Ethyl Acetate vs. Propargyl : The ethyl acetate group’s ester functionality may improve bioavailability through hydrolytic release of active metabolites, whereas propargyl derivatives offer modularity for bioconjugation .

Biological Activity

Ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS No. 338957-08-7) is a complex organic compound that has garnered attention due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C26H23FN2O4S, with a molecular weight of 478.54 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Physical Properties

PropertyValue
Molecular Weight478.54 g/mol
LogP (XLogP3)4.9
Hydrogen Bond Acceptors6
Rotatable Bonds9

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on imidazole derivatives demonstrated that modifications at the imidazole ring can enhance cytotoxic activity against various cancer cell lines. For instance, derivatives with specific substituents showed IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat .

The proposed mechanism of action for this class of compounds involves interaction with cellular proteins that regulate apoptosis and cell proliferation. The imidazole moiety plays a crucial role in binding to these proteins, potentially disrupting their function and leading to increased apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various imidazole derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited comparable cytotoxicity to established chemotherapeutics like doxorubicin, particularly against HT29 colorectal cancer cells .
  • In Vivo Studies : Animal models have been employed to assess the antitumor efficacy of this compound. In one study, mice treated with this compound showed a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor properties, there is emerging evidence that compounds featuring similar structural motifs possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group has been linked to enhanced antibacterial properties .

Q & A

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

  • Methodological Answer : Process optimization includes:
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for Suzuki couplings of phenyl rings.
  • Flow chemistry : Continuous-flow reactors for exothermic sulfonylation steps, improving heat dissipation.
  • Purification : Sequential column chromatography (silica gel → Sephadex LH-20) to remove regioisomers .

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